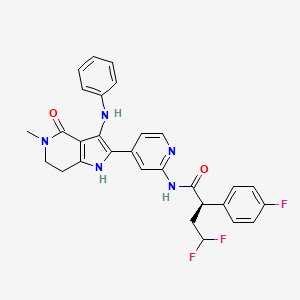
Csnk1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Csnk1-IN-1 is a small molecule inhibitor that targets casein kinase 1 (CK1), a family of serine/threonine protein kinases. CK1 plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. The dysregulation of CK1 expression has been implicated in the development and progression of several types of cancer, making this compound an attractive compound for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Csnk1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Csnk1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically characterized by their enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Csnk1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CK1 in various cellular processes. In biology, it helps elucidate the signaling pathways regulated by CK1. In medicine, this compound is being investigated as a potential therapeutic agent for cancer treatment. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .
Mechanism of Action
Csnk1-IN-1 exerts its effects by inhibiting the activity of CK1. CK1 is involved in the phosphorylation of various substrates, including proteins that regulate cell cycle progression, apoptosis, and DNA repair. By inhibiting CK1, this compound disrupts these processes, leading to the suppression of cancer cell growth and proliferation. The molecular targets and pathways involved include the Wnt, Hedgehog, and Hippo signaling pathways .
Comparison with Similar Compounds
Csnk1-IN-1 is unique compared to other CK1 inhibitors due to its specific binding affinity and selectivity for CK1 isoforms. Similar compounds include CK1α, CK1γ1, CK1γ2, CK1γ3, CK1δ, and CK1ϵ inhibitors. These compounds share similar mechanisms of action but differ in their selectivity and potency. This compound stands out for its potential therapeutic applications and its ability to target multiple CK1 isoforms .
Properties
Molecular Formula |
C29H26F3N5O2 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(2R)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C29H26F3N5O2/c1-37-14-12-22-25(29(37)39)27(34-20-5-3-2-4-6-20)26(35-22)18-11-13-33-24(15-18)36-28(38)21(16-23(31)32)17-7-9-19(30)10-8-17/h2-11,13,15,21,23,34-35H,12,14,16H2,1H3,(H,33,36,38)/t21-/m1/s1 |
InChI Key |
IKATWWUGCJFQJV-OAQYLSRUSA-N |
Isomeric SMILES |
CN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)[C@H](CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)C(CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


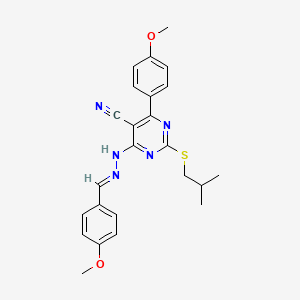
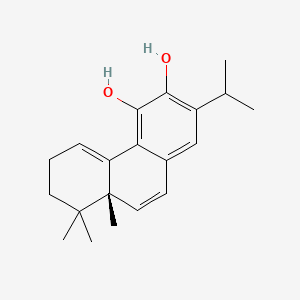
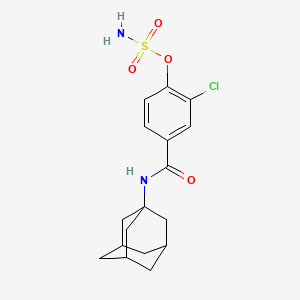
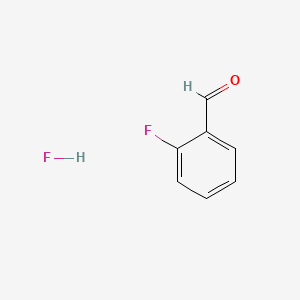
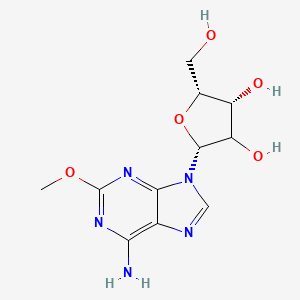

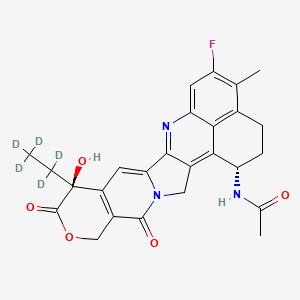
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)



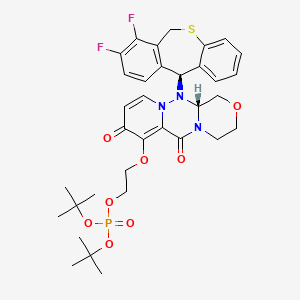

![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
